The production of Avena sativa (oat) kernel flour involves several steps:
The milling process typically involves the use of roller mills that crush the oats into a fine powder. Good manufacturing practices are followed to ensure that the flour meets food safety regulations and retains its nutritional properties .
Avena sativa (oat) kernel flour primarily consists of carbohydrates, proteins, and fats. The molecular structure includes:
The nutritional composition per 100 grams of oat flour typically includes:
Avena sativa (oat) kernel flour can undergo various chemical reactions during processing and application:
The Maillard reaction is significant in food applications as it contributes to flavor complexity and color changes during heating processes.
In cosmetic applications, Avena sativa (oat) kernel flour acts as a skin protectant by forming a barrier on the skin surface. This barrier helps retain moisture and provides relief from irritation by soothing inflamed skin areas .
Clinical studies have shown that products containing colloidal oatmeal can significantly reduce itching and irritation associated with conditions like eczema and dermatitis .
Avena sativa (oat) kernel flour has various applications across different fields:
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